

# Calibrator and QC sample preparation for progesterone assays

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Progesterone-13c2

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## Progesterone Assay Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions for the preparation of calibrator and quality control (QC) samples for progesterone assays.

### Troubleshooting Guide

This section addresses specific issues that may arise during the preparation and use of progesterone calibrators and QC samples.

**Question:** Why are my low-level QC samples consistently reading higher than the expected concentration?

**Answer:** This issue, often termed "high-background," can be due to several factors related to your calibrator and QC sample preparation:

- **Incomplete Removal of Endogenous Progesterone:** The "steroid-free" serum used to prepare your calibrators and QCs may still contain residual progesterone. The charcoal stripping process may have been inefficient.
- **Contamination of "Steroid-Free" Serum:** The serum may have been contaminated with progesterone from external sources during or after preparation.

- **Cross-Reactivity:** The assay antibody may be cross-reacting with other structurally similar steroids present in the base serum that were not removed by charcoal stripping.[\[1\]](#)

#### Recommended Actions:

- **Re-evaluate Steroid-Free Serum Preparation:** Review your charcoal stripping protocol. Ensure the correct type and amount of charcoal are used and that the incubation time is sufficient.[\[2\]](#)[\[3\]](#) Consider performing a second stripping cycle.
- **Test "Steroid-Free" Serum:** Before preparing new calibrators and QCs, run a sample of the neat charcoal-stripped serum in the progesterone assay. The concentration should be below the limit of detection (LOD) of the assay.
- **Use High-Purity Solvents:** Ensure all solvents used for preparing the progesterone stock solution are of high purity and free from contaminants.
- **Investigate Cross-Reactivity:** If the issue persists, you may need to investigate potential cross-reactants in your serum base. This can be complex and may require analysis by a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

**Question:** My high-level QC samples show poor recovery (consistently lower than the target concentration). What could be the cause?

**Answer:** Low recovery of high-concentration QC samples often points to issues with the progesterone stock solution, the spiking process, or sample stability.

- **Inaccurate Stock Solution Concentration:** The concentration of your progesterone stock solution may be lower than calculated due to weighing errors, incomplete dissolution, or degradation.
- **Pipetting Inaccuracies:** Errors in pipetting the small volumes of the concentrated stock solution during the spiking process can lead to lower final concentrations.
- **Progesterone Instability:** Progesterone may degrade in the stock solution or in the prepared QC samples if not stored correctly.

- **Matrix Effects:** Components in the serum matrix could interfere with the antibody-antigen binding in the assay, leading to a suppressed signal.<sup>[4]</sup>

#### Recommended Actions:

- **Verify Stock Solution Concentration:** If possible, verify the concentration of your progesterone stock solution using an independent method, such as UV spectrophotometry. When preparing a new stock solution, ensure the progesterone is fully dissolved before making serial dilutions.
- **Check Pipette Calibration:** Ensure all pipettes used for preparing the stock solution and for spiking are properly calibrated.
- **Review Storage Conditions:** Progesterone stock solutions are typically stored at -20°C in tightly sealed vials and should be allowed to equilibrate to room temperature before use.<sup>[5]</sup> Avoid repeated freeze-thaw cycles of both the stock solution and the prepared QC samples.<sup>[6]</sup>
- **Assess Matrix Effects:** To investigate matrix effects, you can perform a spike and recovery experiment. Add a known amount of progesterone to your sample matrix and measure the concentration. The percentage of recovery should ideally be within 80-120%.<sup>[4]</sup> If matrix effects are suspected, you may need to dilute your samples or use a different sample matrix.

**Question:** I am observing high variability (poor precision) in my QC sample results. What are the likely causes?

**Answer:** High variability in QC results can be frustrating and can stem from inconsistencies in the preparation or handling of the samples.

- **Inhomogeneous Calibrators and QCs:** If the progesterone is not uniformly mixed into the serum matrix during preparation, different aliquots will have different concentrations.
- **Inconsistent Aliquoting:** Variation in the volume of individual QC aliquots can lead to inconsistent results.
- **Repeated Freeze-Thaw Cycles:** Multiple freeze-thaw cycles can degrade progesterone and alter the sample matrix, leading to increased variability.<sup>[6]</sup>

- **Assay Drift:** If QC samples are run over a long period, assay drift (changes in assay performance over time) can contribute to variability.

#### Recommended Actions:

- **Ensure Thorough Mixing:** During the spiking process, ensure the progesterone stock solution is added to the serum matrix slowly and with continuous, gentle mixing to ensure a homogenous solution before aliquoting.
- **Precise Aliquoting:** Use calibrated pipettes to aliquot your QC samples. Prepare a sufficient number of single-use aliquots to avoid the need for repeated freeze-thaw cycles.
- **Standardize Sample Handling:** Thaw QC samples consistently (e.g., at room temperature for a set amount of time or on ice). Vortex gently before placing them on the analyzer.
- **Monitor Assay Performance:** Track QC data over time using Levey-Jennings charts to identify trends or shifts in assay performance that may indicate a need for instrument maintenance or recalibration.

## Frequently Asked Questions (FAQs)

**Q1:** What is "steroid-free" serum, and why is it necessary for preparing progesterone calibrators and QCs?

**A1:** "Steroid-free" serum is serum that has been treated to remove endogenous steroid hormones, including progesterone.<sup>[7]</sup> This is crucial for creating accurate calibrators and QC samples because the base matrix must be free of the analyte you intend to measure. By starting with a "blank" matrix, you can then add known amounts of progesterone to create a standard curve and control samples with defined concentrations. The most common method for preparing steroid-free serum is charcoal stripping.<sup>[2][3]</sup>

**Q2:** How do I prepare a progesterone stock solution?

**A2:** A progesterone stock solution is typically prepared by dissolving a known weight of high-purity progesterone powder in a suitable solvent, such as absolute ethanol.<sup>[6]</sup> It is important to ensure the progesterone is completely dissolved. This concentrated stock solution is then used

to spike the steroid-free serum to create calibrators and QC samples at the desired concentrations.

Q3: What are the best practices for storing calibrators and QC samples?

A3: Once prepared, calibrators and QC samples should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[6] These aliquots should be stored at -20°C or colder for long-term stability.[4] When needed, an aliquot should be thawed, used for the assay, and then discarded.

Q4: What are "matrix effects," and how can they affect my progesterone assay?

A4: Matrix effects occur when components in the sample (in this case, the serum) interfere with the analytical measurement of progesterone.[4] These effects can either enhance or suppress the signal, leading to inaccurate results. For progesterone immunoassays, matrix effects can be caused by the presence of binding proteins, lipids, or other substances that can interfere with the binding of progesterone to the assay antibody. Using a base matrix for your calibrators and QCs that closely matches the matrix of your unknown samples can help to minimize these effects.

Q5: How often should I prepare new batches of calibrators and QC samples?

A5: The frequency of preparing new batches depends on the stability of the prepared materials and your laboratory's consumption rate. It is good practice to establish the stability of your prepared calibrators and QCs through your own validation studies. A new batch should be prepared well before the current batch expires or is depleted. When introducing a new batch, it is essential to run it in parallel with the old batch to ensure a smooth transition and consistent results.

## Experimental Protocols

### Protocol 1: Preparation of Steroid-Free Serum using Dextran-Coated Charcoal

This protocol describes a common method for removing endogenous steroids from serum.

Materials:

- Bovine or human serum
- Dextran T-70
- Activated charcoal (Norit-A or equivalent)
- Sucrose
- Magnesium chloride ( $\text{MgCl}_2$ )
- HEPES buffer
- Deionized water
- Centrifuge
- Sterile filters (0.45  $\mu\text{m}$  and 0.2  $\mu\text{m}$ )
- Sterile storage bottles

Procedure:

- Prepare Dextran-Coated Charcoal (DCC) Slurry:
  - In a suitable container, prepare a solution containing 0.25 M sucrose, 1.5 mM  $\text{MgCl}_2$ , and 10 mM HEPES at pH 7.4.
  - To this solution, add 0.0025% (w/v) Dextran T-70 and 0.25% (w/v) activated charcoal.
  - Mix the suspension overnight at 4°C.[\[2\]](#)
- Wash the DCC:
  - Centrifuge the DCC slurry at 500 x g for 10 minutes to pellet the charcoal.
  - Discard the supernatant.
  - Resuspend the charcoal pellet in an equal volume of cold, sterile, deionized water and mix.

- Centrifuge again at 500 x g for 10 minutes and discard the supernatant.
- Strip the Serum:
  - Add the serum to be stripped to the washed charcoal pellet. The volume of serum should be equal to the original volume of the DCC slurry used.
  - Mix thoroughly by vortexing and incubate at 4°C for 12 hours with gentle mixing.<sup>[2]</sup> Alternatively, for a faster process, incubate at 56°C for two 45-minute intervals with mixing.<sup>[2]</sup>
- Remove the Charcoal:
  - Centrifuge the mixture at a higher speed (e.g., 2000 x g) for 15 minutes to pellet the charcoal.
  - Carefully decant the supernatant (the stripped serum).
- Sterile Filtration:
  - Pass the stripped serum through a 0.45 µm pre-filter followed by a 0.2 µm sterile filter.<sup>[2]</sup>
- Storage:
  - Store the sterile, steroid-free serum in aliquots at -20°C or colder.

## Protocol 2: Preparation of Progesterone Calibrators and QC Samples

This protocol outlines the process of spiking steroid-free serum with a progesterone stock solution.

Materials:

- High-purity progesterone powder
- Absolute ethanol

- Steroid-free serum (from Protocol 1)
- Calibrated pipettes
- Sterile, low-binding tubes for stock solutions and final aliquots

#### Procedure:

- Prepare a Concentrated Progesterone Stock Solution:
  - Accurately weigh a small amount of progesterone powder (e.g., 10 mg).
  - Dissolve the powder in a precise volume of absolute ethanol to create a high-concentration stock solution (e.g., 1 mg/mL).[6] Ensure complete dissolution.
  - Store this stock solution in a tightly sealed vial at -20°C.[5]
- Prepare an Intermediate Spiking Solution:
  - Perform a serial dilution of the concentrated stock solution in absolute ethanol to create an intermediate stock at a concentration that is easier to pipette accurately for spiking (e.g., 10 µg/mL).
- Spike the Steroid-Free Serum:
  - Thaw the required volume of steroid-free serum and bring it to room temperature.
  - To prepare the highest calibrator, add a calculated small volume of the intermediate spiking solution to the steroid-free serum. Add the spiking solution dropwise while gently mixing the serum to ensure homogeneity.
  - For example, to prepare a 50 ng/mL top calibrator, you would add a specific volume of your 10 µg/mL intermediate solution to a known volume of serum.
- Prepare Lower Concentration Calibrators by Serial Dilution:
  - Perform serial dilutions of the highest concentration calibrator with the steroid-free serum to create the other calibrators for your standard curve.



- Prepare QC Samples:
  - Prepare QC samples at low, medium, and high concentrations in a similar manner to the calibrators, but from a separate weighing of progesterone powder if possible to ensure independence.
- Aliquot and Store:
  - Aliquot the prepared calibrators and QC samples into single-use vials.
  - Label each vial clearly with the concentration and preparation date.
  - Store at -20°C or colder until use.

## Quantitative Data Summary

The following tables summarize typical performance characteristics for progesterone immunoassays. These values can be used as a general guide for setting acceptance criteria for your in-house prepared calibrators and QC samples.

Table 1: Progesterone Assay Performance Characteristics

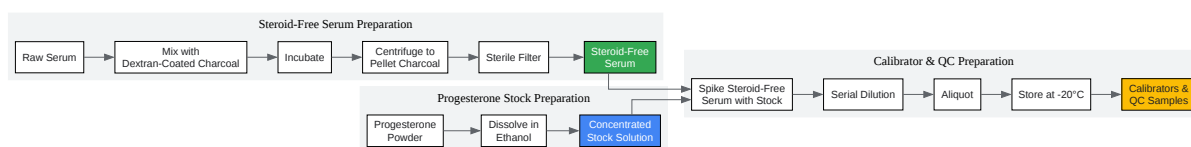
Parameter	Typical Value	Reference
Sensitivity (LOD)	0.05 - 0.3 ng/mL	<a href="#">[4]</a> <a href="#">[8]</a>
Intra-Assay Precision (%CV)	< 10%	<a href="#">[9]</a> <a href="#">[10]</a>
Inter-Assay Precision (%CV)	< 15%	<a href="#">[9]</a> <a href="#">[10]</a>
Spike Recovery	85% - 115%	<a href="#">[4]</a> <a href="#">[11]</a>
Linearity (Dilution Recovery)	90% - 110%	<a href="#">[4]</a>

Table 2: Example Acceptance Criteria for Progesterone Calibrators and QC Samples

Level	Concentration Range (ng/mL)	Acceptance Criteria
Calibrator 0 (Blank)	0	Result should be < LOD
Low QC	0.5 - 2.0	Within $\pm 20\%$ of the target value
Mid QC	10 - 20	Within $\pm 15\%$ of the target value
High QC	30 - 50	Within $\pm 15\%$ of the target value

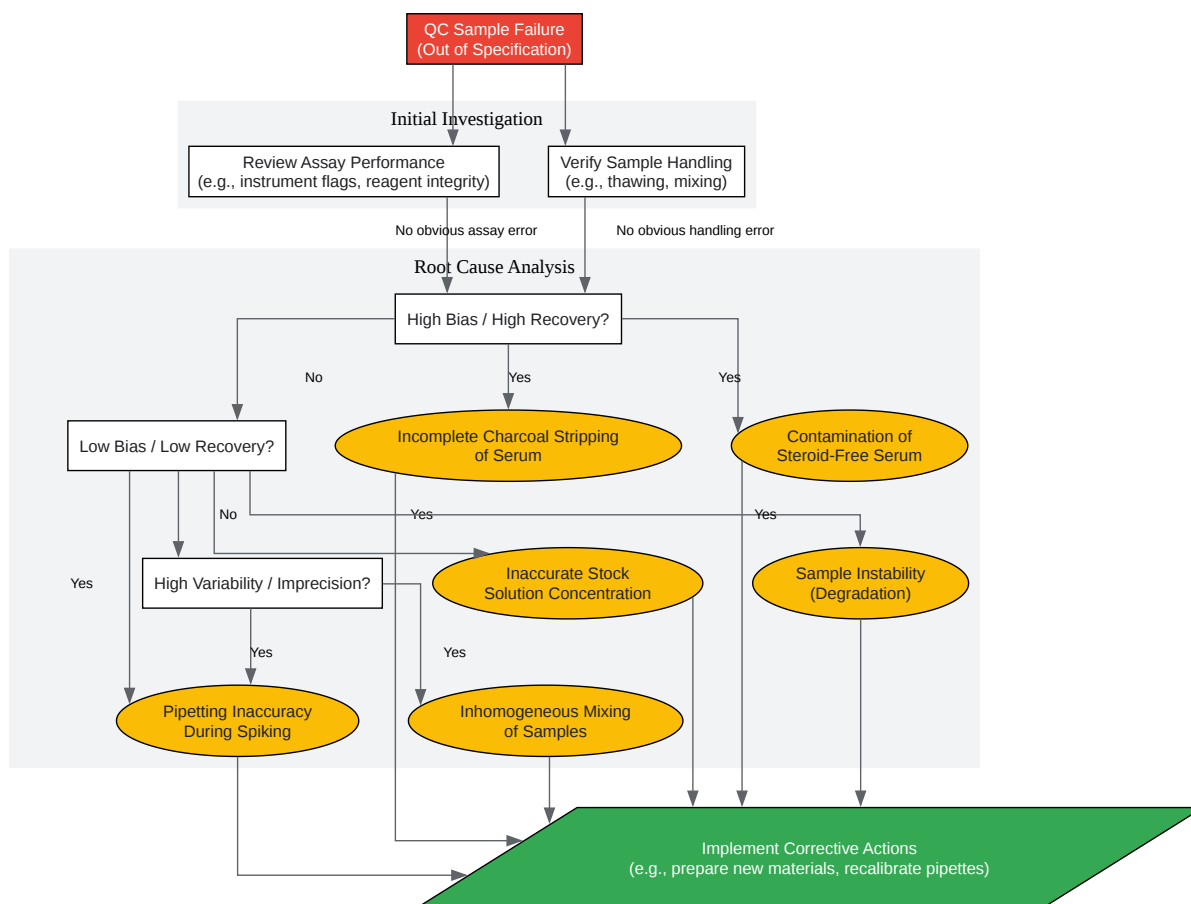
Note: The specific concentration ranges and acceptance criteria should be established and validated by each individual laboratory.

## Visualizations



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Caption: Workflow for Progesterone Calibrator and QC Sample Preparation.



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Caption: Troubleshooting Decision Tree for QC Sample Failures.

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- To cite this document: BenchChem. [Calibrator and QC sample preparation for progesterone assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15141739#calibrator-and-qc-sample-preparation-for-progesterone-assays]

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